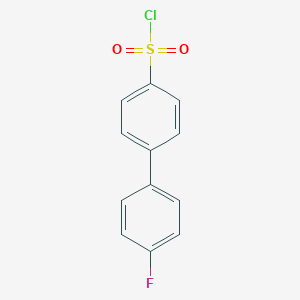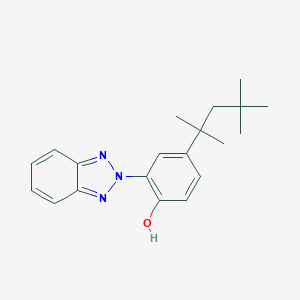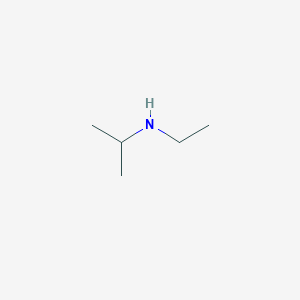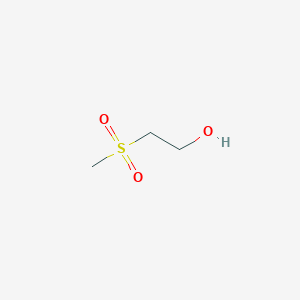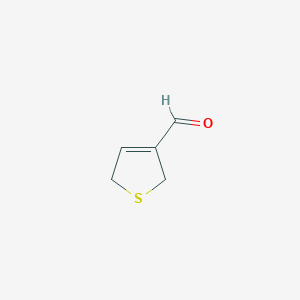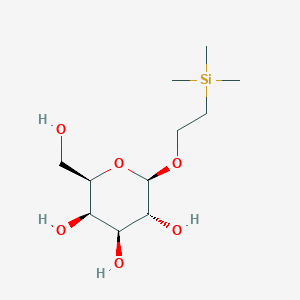
2-(Trimethylsilyl)ethyl beta-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl beta-galactopyranoside, commonly known as TMS-Gal, is a chemical compound used in scientific research as a glycosylation reagent. It is a silylated derivative of D-galactose, a monosaccharide that is commonly found in many biological systems. TMS-Gal is used to selectively modify carbohydrates in complex mixtures, making it an important tool in glycobiology research.
Wirkmechanismus
TMS-Gal works by selectively modifying carbohydrates in biological systems. It is able to do this because it is a silylated derivative of D-galactose, which is a monosaccharide commonly found in many biological systems. TMS-Gal reacts with the hydroxyl groups on carbohydrates, forming a covalent bond that selectively modifies the carbohydrate.
Biochemische Und Physiologische Effekte
TMS-Gal has no known biochemical or physiological effects on its own. It is used solely as a research tool to selectively modify carbohydrates in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMS-Gal is its selectivity in modifying carbohydrates. This allows researchers to study the role of specific carbohydrates in biological processes. However, one limitation is that TMS-Gal can only modify carbohydrates that contain a free hydroxyl group, which limits its use in certain biological systems.
Zukünftige Richtungen
There are several future directions for the use of TMS-Gal in scientific research. One direction is the development of new glycosylation reagents that are more selective and efficient than TMS-Gal. Another direction is the use of TMS-Gal in the development of new therapeutics for diseases that involve carbohydrate-mediated processes, such as cancer and autoimmune disorders. Additionally, TMS-Gal could be used in the development of new diagnostic tools for the detection of carbohydrate-based biomarkers.
Synthesemethoden
TMS-Gal can be synthesized using a two-step process. First, D-galactose is converted to the corresponding galactosyl trichloroacetimidate using a Lewis acid catalyst. This intermediate is then reacted with trimethylsilyl ethylene to form TMS-Gal.
Wissenschaftliche Forschungsanwendungen
TMS-Gal is used in a variety of scientific research applications, particularly in the field of glycobiology. It is commonly used to selectively modify carbohydrates in complex mixtures, such as glycoproteins and glycolipids. This allows researchers to study the role of carbohydrates in biological processes, such as cell signaling and immune response.
Eigenschaften
CAS-Nummer |
117252-95-6 |
|---|---|
Produktname |
2-(Trimethylsilyl)ethyl beta-galactopyranoside |
Molekularformel |
C11H24O6Si |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H24O6Si/c1-18(2,3)5-4-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,4-6H2,1-3H3/t7-,8+,9+,10-,11-/m1/s1 |
InChI-Schlüssel |
UZUSRQONJTXSJN-ZKKRXERASA-N |
Isomerische SMILES |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
Andere CAS-Nummern |
117252-95-6 |
Synonyme |
2-(trimethylsilyl)ethyl beta-galactopyranoside TMSE-Gal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



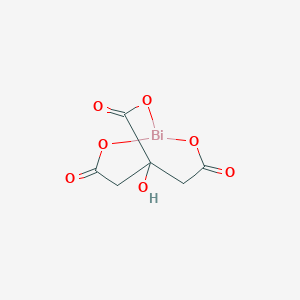
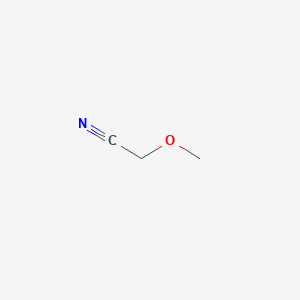
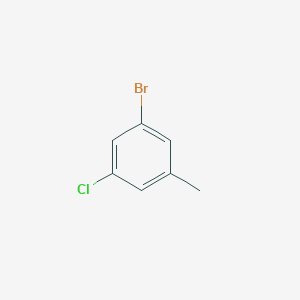
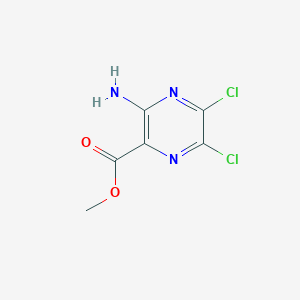

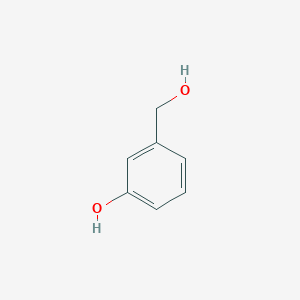
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
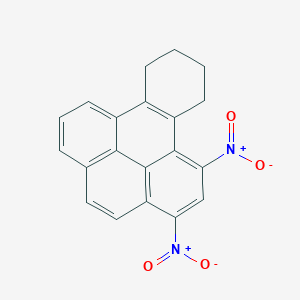
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
